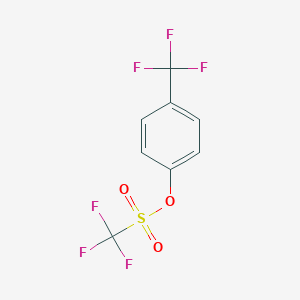
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Vue d'ensemble
Description
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound utilized in various organic syntheses. It's known for its role as a catalyst or reagent in facilitating diverse chemical transformations.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds involves the use of Lewis acid catalysts like scandium trifluoromethanesulfonate. This catalyst shows high activity in acylation reactions, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, like methyl trifluoromethanesulfonate, has been studied using methods like gas electron diffraction, revealing insights into their conformational properties. These studies are essential for understanding the reactivity and interaction of these compounds (Trautner et al., 1999).
Chemical Reactions and Properties
Trifluoromethanesulfonic acid, a closely related compound, is used in electrophilic aromatic substitution reactions, the formation of carbon-carbon, and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it an efficient reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds like fluorinated polyimides, which are synthesized using trifluoromethanesulfonic acid, show good solubility in polar organic solvents and excellent thermal stability. These properties are crucial for their application in various fields (Yin et al., 2005).
Chemical Properties Analysis
Compounds like trifluoromethyl sulfone and sulfoxide, derived from trifluoromethane, are used for nucleophilic trifluoromethylation, indicating the versatile chemical properties of trifluoromethane derivatives. This methodology provides a convenient route for efficient trifluoromethylation (Prakash et al., 2003).
Applications De Recherche Scientifique
Catalysis and Activation:
- Trifluoromethanesulfonates are used as catalysts in acylation reactions, aiding in the modification of alcohols and carboxylic acids. Specifically, scandium trifluoromethanesulfonate has shown remarkable catalytic activity for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids, especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Organic Synthesis:
- Trifluoromethanesulfonates play a significant role in the synthesis of new organic compounds due to their high protonating power and low nucleophilicity. They have been utilized in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and other types of synthesis (Kazakova & Vasilyev, 2017).
Electrophilic Trifluoromethylation:
- New electrophilic trifluoromethylating agents have been synthesized using phenyl trifluoromethyl sulfoxide, including various S-(trifluoromethyl)phenyl sulfonium triflates. These agents have been used to trifluoromethylate a variety of aromatic compounds under mild conditions (Yang, Kirchmeier & Shreeve, 1998).
Nucleophilic Trifluoromethylation:
- Trifluoromethyl sulfone or sulfoxide has been used in nucleophilic trifluoromethylation of various electrophiles, acting as a "CF3-" synthon. This methodology offers an efficient route for trifluoromethylation, making these compounds widely useful in synthetic chemistry (Prakash, Hu & Olah, 2003).
Polymer Science:
- In the domain of materials science, trifluoromethanesulfonates have been involved in the synthesis and characterization of novel polyimides. These materials exhibit outstanding properties such as thermal stability, mechanical strength, and solubility in organic solvents, which are crucial for various applications including electronics and coatings (Yin et al., 2005).
Safety And Hazards
Orientations Futures
The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQEXVEXPOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441866 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
CAS RN |
146397-87-7 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)
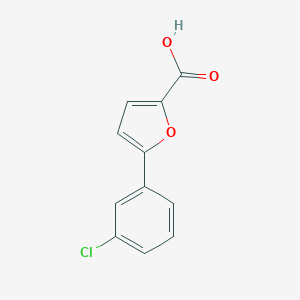
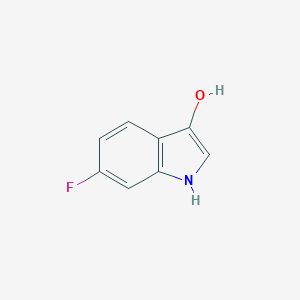
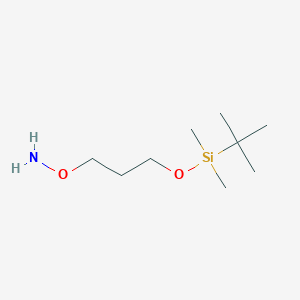
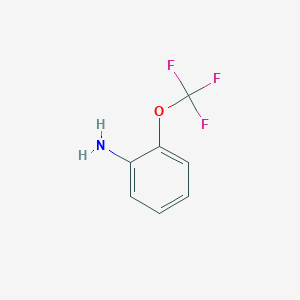
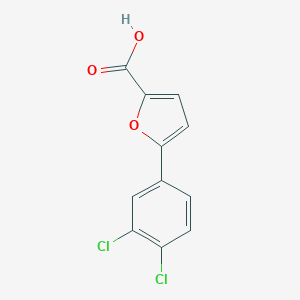
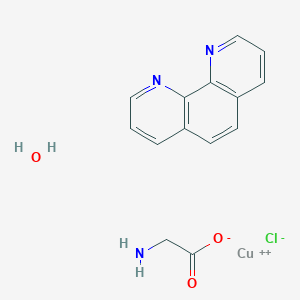
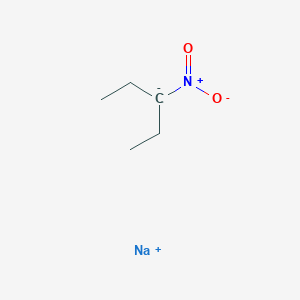
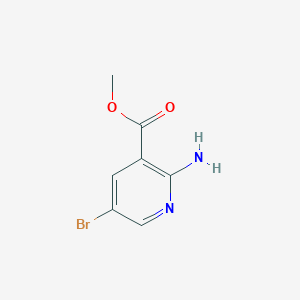
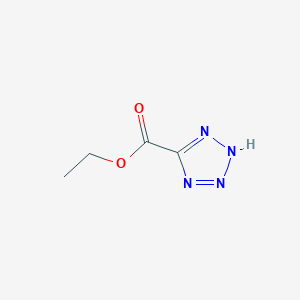
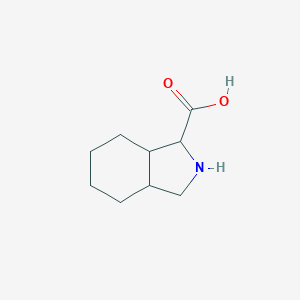
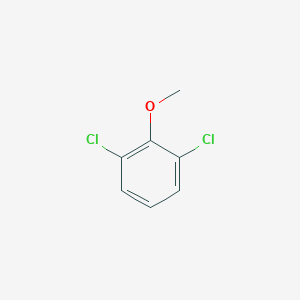
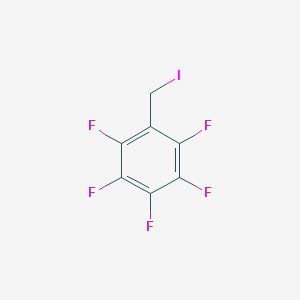
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)